4-Ethoxypiperidine hydrochloride hydrate

Description

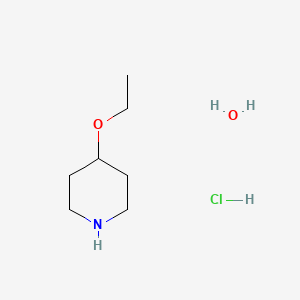

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-ethoxypiperidine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH.H2O/c1-2-9-7-3-5-8-6-4-7;;/h7-8H,2-6H2,1H3;1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNZRINCRYWNKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCNCC1.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxypiperidine Hydrochloride Hydrate

Established Synthetic Routes to 4-Ethoxypiperidine (B1589571) Hydrochloride Hydrate (B1144303)

Established synthetic routes to 4-ethoxypiperidine hydrochloride hydrate typically involve either the construction of the piperidine (B6355638) ring from acyclic precursors or the modification of existing piperidinone or hydroxypiperidine molecules.

The formation of the piperidine ring can be achieved through various multi-step sequences. One common approach involves the cyclization of bifunctional linear precursors. For instance, the Dieckmann condensation of diesters containing a nitrogen atom can be employed to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a piperidinone. dtic.mil This piperidinone intermediate serves as a versatile precursor for further functionalization.

Another classical approach is the double Michael addition of a primary amine to two molecules of an α,β-unsaturated ester, such as methyl acrylate, followed by a Dieckmann condensation. dtic.milmasterorganicchemistry.com This sequence assembles the piperidine ring with a carbonyl group at the 4-position, which is a key structural feature for subsequent conversion to the desired product. The resulting 4-piperidinone can then be reduced to 4-hydroxypiperidine (B117109), which is a direct precursor to 4-ethoxypiperidine. dtic.mil

The aza-Prins cyclization is another powerful method for constructing the piperidine skeleton. This reaction involves the condensation of a homoallylic amine with an aldehyde, mediated by a Lewis acid, to form a 4-hydroxypiperidine derivative. While this method directly installs the required hydroxyl group at the 4-position, it often requires careful control of stereoselectivity.

Table 1: Comparison of Multi-Step Piperidine Ring Formation Methods

| Method | Key Precursors | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| Dieckmann Condensation | Diester with nitrogen atom | β-keto ester, 4-Piperidinone | Versatile for various substitutions | Multi-step, can have moderate yields |

| Double Michael Addition | Primary amine, α,β-unsaturated ester | 4-Piperidinone | Good for building the core structure | Requires careful control of reaction conditions |

| Aza-Prins Cyclization | Homoallylic amine, Aldehyde | 4-Hydroxypiperidine | Direct formation of the 4-hydroxy intermediate | May require stereocontrol, use of Lewis acids |

A more direct and frequently employed strategy for the synthesis of this compound starts from commercially available piperidine derivatives, most notably 4-piperidinone or 4-hydroxypiperidine.

The synthesis from 4-piperidinone typically involves a two-step process. First, the ketone functionality of 4-piperidinone is reduced to a hydroxyl group to form 4-hydroxypiperidine. dtic.mil This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). dtic.mil The resulting 4-hydroxypiperidine is then subjected to an etherification reaction to introduce the ethoxy group.

The Williamson ether synthesis is a classic and effective method for this etherification. masterorganicchemistry.comlibretexts.orgkhanacademy.org In this reaction, the hydroxyl group of 4-hydroxypiperidine is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and attacks an ethyl halide, such as ethyl iodide or ethyl bromide, in an SN2 reaction to form the 4-ethoxy-piperidine ether. masterorganicchemistry.comyoutube.com The free base is subsequently treated with hydrochloric acid to form the hydrochloride salt, which upon crystallization from aqueous media can yield the hydrate form.

A patent describes a method for preparing N-Boc-4-hydroxypiperidine from 4-piperidone (B1582916) hydrochloride hydrate, which involves reduction with sodium borohydride. google.com This intermediate can then be deprotected and etherified.

Advanced and Greener Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of piperidine derivatives.

Catalytic hydrogenation of pyridine (B92270) derivatives is a prominent method for the synthesis of the piperidine core. nih.gov For instance, the catalytic hydrogenation of 4-ethoxypyridine (B3339012) over a suitable catalyst, such as platinum, palladium, or rhodium, would directly yield 4-ethoxypiperidine. nih.govwhiterose.ac.uk This approach is atom-economical but may require high pressures and temperatures. The choice of catalyst and reaction conditions is crucial to achieve high selectivity and avoid over-reduction or side reactions. google.com

Catalytic cyclization reactions also offer an advanced route to piperidines. For example, iridium-catalyzed intramolecular amination of unsaturated amines can lead to the formation of substituted piperidines in a stereoselective manner. nih.gov Gold-catalyzed cyclization of N-allenamides with alkene-tethered oxime ethers has also been reported for the synthesis of highly substituted piperidines. ajchem-a.com

The principles of green chemistry are increasingly being applied to the synthesis of piperidines. nih.govgrowingscience.com This includes the use of less hazardous solvents, catalytic processes to minimize waste, and reactions that proceed with high atom economy. The synthesis of piperidin-4-one derivatives has been reported using a deep eutectic solvent (DES) of glucose and urea, which is an inexpensive and environmentally friendly reaction medium. nih.gov

The use of enzymatic or biocatalytic methods represents a significant advancement in green synthesis. For example, certain bacteria or their isolated enzymes can be used for the regioselective hydroxylation of N-substituted piperidines to the corresponding 4-hydroxypiperidines, which can then be converted to the ethoxy derivative. google.com

Phase-transfer catalysis in the Williamson ether synthesis can also be considered a greener approach, as it can enhance reaction rates and allow for the use of milder reaction conditions and less hazardous solvents. utahtech.edu

Optimization of Synthesis Parameters for Enhanced Yield and Purity

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. In the Williamson ether synthesis step, key parameters to consider include the choice of base, solvent, temperature, and reaction time. The use of a strong, non-nucleophilic base like sodium hydride is often preferred to fully deprotonate the alcohol and minimize side reactions. The solvent should be aprotic, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to avoid protonating the alkoxide. masterorganicchemistry.com

Purification of the final product is also a crucial step. After the formation of the hydrochloride salt, recrystallization is a common method to obtain a product with high purity. google.com A patent for the synthesis of N-Boc-4-hydroxypiperidine details a process involving crystallization from n-hexane and petroleum ether to achieve high purity. google.com The formation of the hydrate is dependent on the presence of water during the crystallization process.

Table 2: Key Optimization Parameters in the Synthesis of 4-Ethoxypiperidine

| Parameter | Considerations for Optimization | Potential Impact on Yield and Purity |

|---|---|---|

| Base (Etherification) | Strength, solubility, steric hindrance (e.g., NaH, t-BuOK) | Affects the rate of alkoxide formation and can influence side reactions. |

| Solvent (Etherification) | Aprotic vs. protic, polarity (e.g., THF, DMF) | Influences the solubility of reactants and the rate of the SN2 reaction. |

| Temperature | Reaction kinetics vs. side reactions | Higher temperatures can increase reaction rate but may also promote elimination or decomposition. |

| Reaction Time | Ensuring complete conversion | Insufficient time leads to incomplete reaction, while excessive time can lead to byproducts. |

| Purification Method | Recrystallization solvent system, chromatography | Crucial for removing impurities and isolating the desired product in high purity. |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethoxypiperidine Hydrochloride Hydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Ethoxypiperidine (B1589571) hydrochloride hydrate (B1144303) is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The presence of the hydrochloride salt and the hydrate form may lead to proton exchange with the solvent (commonly D₂O or DMSO-d₆), which can affect the appearance of signals from the N-H and O-H (from water) protons, often causing them to broaden or disappear.

The expected signals for the core structure would include:

A triplet for the methyl protons (-CH₃) of the ethoxy group, coupled to the adjacent methylene (B1212753) protons.

A quartet for the methylene protons (-O-CH₂-) of the ethoxy group, coupled to the methyl protons.

A multiplet for the methine proton at the C4 position of the piperidine (B6355638) ring (-CH-O-).

Complex multiplets for the axial and equatorial protons on the piperidine ring at the C2, C3, C5, and C6 positions. The protonation of the nitrogen atom by HCl leads to diastereotopic protons on the carbons adjacent to the nitrogen, resulting in more complex splitting patterns compared to the free base.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 4-Ethoxypiperidine hydrochloride hydrate, distinct peaks are anticipated for each unique carbon atom.

Based on data from structurally similar compounds like 4-hydroxypiperidine (B117109) and N-ethyl-4-hydroxypiperidine, the approximate chemical shifts can be predicted. chemicalbook.comchemicalbook.com

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C4 (CH-O) | ~ 70-75 |

| C2, C6 (N-CH₂) | ~ 45-50 |

| C3, C5 (CH₂) | ~ 30-35 |

| Ethoxy CH₂ | ~ 63-68 |

| Ethoxy CH₃ | ~ 15-20 |

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing definitive structural assignments by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC (or its alternative, HMQC) experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.eduyoutube.com This is crucial for unambiguously assigning the proton and carbon signals. For instance, the proton signal of the ethoxy methyl group will show a cross-peak with the carbon signal of that same methyl group.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). libretexts.orgustc.edu.cn This technique is instrumental in piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

Correlations from the ethoxy methylene protons to the C4 carbon of the piperidine ring, confirming the ether linkage.

Correlations from the protons at C2/C6 to the carbons at C3/C5, establishing the connectivity within the piperidine ring.

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as the identification of impurities.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the elemental formula of the parent ion and its fragments. For this compound (C₇H₁₈ClNO₂), the monoisotopic mass of the free base (4-Ethoxypiperidine, C₇H₁₅NO) is 129.1154 u. HR-MS would detect the protonated molecule [M+H]⁺ at an m/z corresponding to C₇H₁₆NO⁺, which has a theoretical exact mass of 130.1232 u. The high accuracy of HR-MS helps to differentiate the target compound from other potential impurities with the same nominal mass but different elemental compositions.

Coupled Chromatographic-Mass Spectrometric Analyses (LC-MS, UPLC-MS)

Coupling liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC) with mass spectrometry allows for the separation of the target compound from impurities before detection by the mass spectrometer. This is a powerful tool for impurity profiling. bldpharm.com In the analysis of this compound, LC-MS or UPLC-MS can be used to identify and quantify any synthesis-related impurities, such as starting materials, byproducts, or degradation products. The retention time from the chromatography provides an additional layer of identification, while the mass spectrometer provides structural information for each separated component. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com

For this compound, the vibrational spectra would be expected to show characteristic bands for the functional groups present:

Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| O-H (water) | Stretching | 3500-3200 (broad) | Indicates the presence of hydrate water. |

| N-H⁺ (amine salt) | Stretching | 2700-2250 (broad) | Characteristic of a secondary amine hydrochloride. nih.gov |

| C-H (alkane) | Stretching | 3000-2850 | From the piperidine ring and ethoxy group. |

| C-O (ether) | Stretching | 1150-1085 | Strong band characteristic of the C-O-C linkage. |

| C-N | Stretching | 1250-1020 |

The combination of FTIR and Raman spectroscopy can provide complementary information, as some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa. conicet.gov.ar The presence of the broad N-H⁺ stretching band is a key indicator of the hydrochloride salt formation.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. In the case of this compound, the FTIR spectrum is expected to display a combination of absorption bands corresponding to the piperidinium (B107235) ring, the ether linkage, the alkyl groups, and the water of hydration.

The formation of the hydrochloride salt significantly influences the spectrum, particularly in the region of the N-H stretching vibrations. As a secondary amine salt, the piperidinium ion (NH2+) will exhibit broad and strong absorption bands in the 2700-2300 cm⁻¹ region. researchgate.net These broad features are a hallmark of ammonium (B1175870) salts and are due to complex vibrational coupling and hydrogen bonding.

The presence of the ethoxy group introduces characteristic C-O stretching vibrations. The C-O-C asymmetric and symmetric stretching bands of an alkyl ether typically appear in the 1300-1000 cm⁻¹ range. For cyclic ethers, a strong C-O stretching vibration is often observed around 1100-1050 cm⁻¹. researchgate.net The C-H stretching vibrations of the piperidine ring and the ethyl group are expected in the 3000-2850 cm⁻¹ region.

Furthermore, as a hydrate, the compound will exhibit absorption bands related to the water molecule. A broad O-H stretching band is anticipated in the 3600-3200 cm⁻¹ region, and H-O-H bending vibrations may be observed around 1640-1600 cm⁻¹. The exact positions and shapes of these bands can be influenced by the nature of the hydrogen bonding between the water molecules, the chloride ion, and the piperidinium cation.

A representative FTIR spectrum for 4-methoxyphencyclidine HCl, a related compound, shows absorbances between 2000-2700 cm⁻¹ consistent with an amine halogen ion-pair and significant aliphatic C-H absorbance in the 2800-3000 cm⁻¹ region. benthamscience.com

Table 1: Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3600-3200 | O-H (hydrate) | Stretching |

| 3000-2850 | C-H (aliphatic) | Stretching |

| 2700-2300 | N-H₂⁺ (piperidinium) | Stretching |

| 1640-1600 | O-H (hydrate) | Bending |

| 1470-1440 | C-H | Bending |

| 1300-1000 | C-O-C (ether) | Stretching |

Linear-Polarized Solid-State IR-Spectroscopy

Linear-polarized solid-state IR-spectroscopy is a specialized technique used to determine the orientation of molecules and specific functional groups within a crystal lattice. This method involves measuring the absorption of infrared light that is polarized in different directions relative to the crystal axes. By analyzing the dichroic ratio (the ratio of absorbance parallel and perpendicular to a specific crystal axis), the orientation of the transition dipole moment of a particular vibration can be determined. researchgate.netresearchgate.net

For a crystalline sample of this compound, this technique could provide invaluable structural information. For instance, the orientation of the N-H bonds of the piperidinium cation relative to the crystal axes could be determined by analyzing the dichroism of the N-H stretching and bending vibrations. This would reveal how the cations are arranged and how they participate in the hydrogen-bonding network with the chloride anions and water molecules.

Similarly, the orientation of the C-O-C ether linkage could be elucidated by studying the polarization dependence of its characteristic stretching vibrations. This information, when combined with single-crystal X-ray diffraction data, provides a more complete and detailed picture of the three-dimensional structure of the compound in the solid state.

The application of linear-polarized IR-spectroscopy to other organic hydrochloride hydrates has demonstrated its utility in confirming molecular conformation and intermolecular interactions, such as hydrogen bonding. researchgate.net For this compound, this technique would be instrumental in understanding the supramolecular architecture of the crystal.

Crystallographic Analysis and Solid State Structural Investigations of 4 Ethoxypiperidine Hydrochloride Hydrate

Single-Crystal X-ray Diffraction (SC-XRD) for Atomic Arrangement Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. This technique would be essential to elucidate the solid-state structure of 4-ethoxypiperidine (B1589571) hydrochloride hydrate (B1144303).

Crystal System and Space Group Determination

The crystal system and space group describe the symmetry of the crystal lattice. Without experimental data, the crystal system (e.g., monoclinic, orthorhombic) and space group (e.g., P2₁/c, P-1) for 4-ethoxypiperidine hydrochloride hydrate remain undetermined. The presence of a chiral center would necessitate crystallization in a non-centrosymmetric space group.

Unit Cell Parameters and Asymmetric Unit Analysis

The unit cell is the basic repeating unit of a crystal lattice, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). An SC-XRD experiment would provide these parameters. The asymmetric unit is the smallest part of the unit cell from which the entire cell can be generated by symmetry operations. For this compound, the asymmetric unit would be expected to contain one 4-ethoxypiperidinium cation, one chloride anion, and at least one water molecule.

Molecular Conformation and Torsion Angle Analysis in the Solid State

In the solid state, the piperidine (B6355638) ring is expected to adopt a chair conformation, which is its most stable form. The ethoxy substituent at the 4-position could be either in an axial or equatorial position, with the equatorial position generally being more sterically favorable. Key torsion angles, such as those defining the orientation of the ethoxy group relative to the piperidine ring, would be determined from the crystallographic data.

Analysis of Intermolecular Interactions

The crystal packing is governed by a variety of intermolecular interactions, which dictate the physical properties of the solid.

Non-Covalent Interactions (e.g., H-π, π-π Stacking Interactions)

Given the absence of aromatic rings in 4-ethoxypiperidine, significant H-π or π-π stacking interactions are not expected to be primary features of its crystal structure. The packing would be dominated by the stronger hydrogen bonds and van der Waals forces.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Contact Contributions

Hirshfeld surface (HS) analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgset-science.com This technique partitions the crystal space into regions where the electron distribution of a promolecule dominates the procrystal, effectively defining a unique surface for a molecule within its crystalline environment. crystalexplorer.net By mapping various properties onto this surface, a detailed understanding of the forces governing the crystal packing can be achieved.

For this compound, while specific experimental data is not available in the cited literature, the principles of HS analysis and comparison with similar structures, such as other piperidine derivatives and hydrochloride hydrates, allow for a thorough theoretical examination of its intermolecular interactions. nih.govrsc.org

The analysis involves generating a three-dimensional Hirshfeld surface mapped with the normalized contact distance (dnorm). The dnorm value is derived from di (the distance from the surface to the nearest nucleus inside) and de (the distance to the nearest nucleus outside), normalized by the van der Waals radii of the respective atoms. biointerfaceresearch.com This mapping uses a red-white-blue color scheme:

Red regions indicate contacts shorter than the sum of van der Waals radii, representing the strongest interactions, typically hydrogen bonds. scirp.orgmdpi.com

White regions denote contacts approximately equal to the van der Waals radii. scirp.org

Blue regions represent contacts longer than the van der Waals radii. scirp.org

In the crystal structure of this compound, prominent red spots on the dnorm surface would be expected. These would primarily correspond to the strong hydrogen bonds between the protonated piperidinium (B107235) nitrogen (N–H⁺), the chloride anion (Cl⁻), and the oxygen atoms of the ethoxy group and the water of hydration. mdpi.comnih.gov Specifically, N–H⁺···Cl⁻, O–H···Cl⁻ (from water), and N–H⁺···O (water) interactions would be the most significant contributors to crystal stability.

To quantify the relative contribution of each type of intermolecular contact, two-dimensional (2D) fingerprint plots are generated. crystalexplorer.net These plots are histograms of di versus de, where the color intensity reflects the frequency of occurrence of each contact type. core.ac.uk The plot can be decomposed to show the percentage contribution of specific atom-pair contacts to the total Hirshfeld surface area. set-science.com

For a molecule like this compound, the 2D fingerprint plot would be dominated by several key interactions. The most significant contributions are anticipated from H···H, Cl···H, and O···H contacts, reflecting the abundance of hydrogen atoms and the strong hydrogen bond donor/acceptor sites.

A breakdown of the expected contributions is as follows:

H···H Contacts: Due to the high abundance of hydrogen atoms on the molecular surface, these contacts typically comprise the largest percentage of the Hirshfeld surface area. nih.gov They appear as a large, diffuse region in the center of the fingerprint plot.

Cl···H/H···Cl Contacts: These represent the crucial hydrogen bonds involving the chloride anion. They appear as distinct, sharp "wings" or "spikes" on the fingerprint plot, indicative of strong, directional interactions. nih.govmdpi.com The protonated amine (N–H⁺) and the water molecules are the primary donors for these contacts.

O···H/H···O Contacts: These interactions involve the oxygen atoms of the ethoxy group and the water molecule acting as hydrogen bond acceptors, and the water molecule and the N–H⁺ group acting as donors. These also appear as characteristic sharp spikes on the plot. nih.gov

The table below provides an illustrative breakdown of the percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface, based on analyses of similar hydrochloride hydrate structures. nih.goviucr.org

| Interaction Type | Anticipated Contribution (%) | Description |

|---|---|---|

| H···H | 40 - 55% | Represents the high proportion of hydrogen on the molecular surface. |

| Cl···H / H···Cl | 20 - 30% | Corresponds to strong N–H⁺···Cl⁻ and O–H···Cl⁻ hydrogen bonds. |

| O···H / H···O | 15 - 25% | Includes N–H⁺···O and O–H···O hydrogen bonds involving the ethoxy group and water molecule. |

| C···H / H···C | 5 - 10% | Represents weaker van der Waals forces and C–H···O/Cl interactions. |

| Other (N···H, C···C, etc.) | < 5% | Minor contributions from other weak interactions. |

Collectively, the Hirshfeld surface analysis and the associated 2D fingerprint plots provide a comprehensive and quantitative picture of the intermolecular interactions that stabilize the crystal structure of this compound. The analysis confirms that the crystal packing is dominated by a network of strong hydrogen bonds involving the cation, anion, and water molecule, supplemented by numerous weaker van der Waals contacts.

Theoretical and Computational Chemistry Studies on 4 Ethoxypiperidine Hydrochloride Hydrate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the energy and wavefunction of the system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is one of the most widely used methods. For a molecule like 4-Ethoxypiperidine (B1589571) hydrochloride hydrate (B1144303), a DFT/B3LYP approach would be used to optimize the molecular geometry, predicting bond lengths, angles, and dihedral angles. sci-hub.se

For instance, studies on related piperidinium (B107235) derivatives have successfully used the B3LYP method to calculate structural parameters that show excellent agreement with experimental data obtained from X-ray crystallography. researchgate.netresearchgate.net This level of theory is also employed to calculate the energies of different conformations, such as the chair conformation of the piperidine (B6355638) ring, and to determine the most stable arrangement of the ethoxy group (axial vs. equatorial) and the interactions with the chloride anion and water molecule. researchgate.net

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. The Restricted Hartree-Fock (RHF) method is suitable for closed-shell systems like 4-Ethoxypiperidine hydrochloride hydrate. While generally less accurate than DFT for capturing electron correlation effects, HF calculations are often a starting point for more advanced methods. researchgate.net They are particularly useful for generating initial molecular orbitals and providing a baseline for comparison. In studies of similar heterocyclic compounds, HF has been used alongside DFT to assess the performance of different theoretical levels. researchgate.net

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311++G(d,p), is a popular and versatile choice. sci-hub.se This triple-zeta basis set provides a flexible description of the electron distribution. The inclusion of diffuse functions ("++") is important for accurately describing anions, lone pairs, and non-covalent interactions like hydrogen bonds, which are central to the structure of a hydrochloride hydrate. sci-hub.se The polarization functions ("(d,p)") allow for the distortion of atomic orbitals, which is necessary for a correct description of chemical bonding. researchgate.net Optimization strategies involve finding the minimum energy geometry of the molecule at the chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

Molecular Orbital Analysis (HOMO-LUMO Energy Gap, Electron Density Plots)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that relates to the chemical stability and reactivity of the molecule. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO would likely be localized on the chloride anion and the oxygen atom of the ethoxy group, while the LUMO might be distributed around the positively charged piperidinium ring.

Electron density plots, derived from the calculated wavefunction, provide a visual representation of how electrons are distributed in the molecule. This helps in identifying electron-rich and electron-deficient regions, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Orbital Energies and Related Properties for a Piperidinium Derivative (Calculated at B3LYP/6-311++G(d,p) Level)

| Parameter | Value (eV) |

| HOMO Energy | -7.12 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap (ΔE) | 6.14 |

Note: This data is representative of a typical piperidinium system and serves for illustrative purposes.

Vibrational Analysis and Thermodynamic Parameter Calculation

Computational vibrational analysis predicts the frequencies and intensities of infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes can be obtained. sci-hub.se Comparing the computed spectrum with an experimental one is a powerful method for structural validation. science.gov For this compound, this analysis would help assign specific vibrational modes, such as the N-H stretch of the piperidinium cation, C-O stretches of the ethoxy group, and vibrations involving the water of hydration.

Furthermore, these frequency calculations are used to compute various thermodynamic parameters at a given temperature and pressure. This is achieved through statistical mechanics, assuming the molecule behaves as an ideal gas.

Table 2: Exemplary Calculated Thermodynamic Parameters for a Piperidinium Derivative

| Parameter | Value |

| Zero-point vibrational energy | 215.7 kcal/mol |

| Enthalpy (H) | 225.4 kcal/mol |

| Gibbs Free Energy (G) | 180.2 kcal/mol |

| Entropy (S) | 105.8 cal/mol·K |

| Specific Heat Capacity (Cv) | 45.3 cal/mol·K |

Note: These values are illustrative and based on calculations for similar heterocyclic compounds.

Computational Support for Experimental Structural and Spectroscopic Data

A primary application of computational chemistry is to support and interpret experimental data. For this compound, theoretical calculations can provide a direct link between its structure and its observed properties.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are a standard method to predict NMR chemical shifts (¹H and ¹³C). researchgate.net By calculating the magnetic shielding tensors for a B3LYP-optimized geometry, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps in the definitive assignment of signals and can confirm the conformational state of the molecule in solution. researchgate.net

Vibrational Spectroscopy (IR/Raman): As mentioned, calculated vibrational frequencies can be correlated with experimental IR and Raman spectra. science.gov This is invaluable for assigning complex spectral regions and understanding how intermolecular interactions, such as hydrogen bonding with the chloride ion and water molecule, influence specific vibrational modes.

X-ray Crystallography: While X-ray crystallography provides precise atomic coordinates in the solid state, computational geometry optimization in the gas phase or with solvent models can offer insights into the molecule's intrinsic structure and conformational preferences without crystal packing forces. sci-hub.seresearchgate.net Discrepancies and similarities between the calculated and experimental structures can reveal the extent of intermolecular forces in the crystal lattice.

In essence, the synergy between computational and experimental techniques provides a comprehensive and detailed understanding of the chemical nature of this compound.

Role of 4 Ethoxypiperidine Hydrochloride Hydrate in Organic Synthesis and Derivatives Research

Utility as a Precursor in Heterocyclic Compound Synthesis

4-Ethoxypiperidine (B1589571) hydrochloride hydrate (B1144303) serves as a key starting material for a range of heterocyclic compounds. The secondary amine provides a reactive handle for N-alkylation, N-acylation, and other coupling reactions, while the 4-ethoxy group can be retained in the final product or chemically modified, making it a strategic precursor for diverse molecular designs. nih.gov

Synthesis of Substituted Piperidine (B6355638) Derivatives

The direct use of the 4-ethoxypiperidine framework is evident in the synthesis of highly substituted piperidine derivatives. The ethoxy group at the C-4 position influences the molecule's polarity and can participate in non-covalent interactions within biological targets. nih.gov This makes it a desirable feature in the design of new chemical entities.

A notable example is the synthesis of (±)-rel-(2S,4S)-benzyl 2-(6-chloropyridin-3-yl)-4-ethoxypiperidine-1-carboxylate. In this synthesis, the precursor, a 4-hydroxypiperidine (B117109) derivative, is ethylated to install the characteristic 4-ethoxy group, demonstrating the intentional incorporation of this moiety into a complex, multi-substituted piperidine ring system. nih.gov

Another significant application is in the preparation of advanced pharmaceutical intermediates, such as 4-((2S,4S)-(4-ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl))benzoic acid. The synthesis involves alkylating the protected 4-hydroxypiperidine to introduce the ethyl ether, followed by further functionalization to yield the final complex piperidinyl-benzoic acid derivative. nih.gov These examples underscore the role of the 4-ethoxy group in building sophisticated molecular structures.

Table 1: Synthesis of Substituted Piperidine Derivatives

| Product | Precursor Containing Piperidine Moiety | Key Transformation |

| (±)-rel-(2S,4S)-benzyl 2-(6-chloropyridin-3-yl)-4-ethoxypiperidine-1-carboxylate | (±)-rel-(2S,4S)-benzyl 2-(6-chloropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate | Ethylation of the C-4 hydroxyl group |

| 4-((2S,4S)-(4-ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl))benzoic acid | Protected (S)-4-hydroxypiperidine derivative | Ethylation of the C-4 hydroxyl group |

Formation of Spiropiperidines and Condensed Piperidines

While direct cyclization from 4-ethoxypiperidine to form spiro or condensed systems is not commonly reported, its utility as a precursor for these structures is realized through its conversion to 4-piperidone (B1582916). 4-Piperidones are exceptionally valuable intermediates for constructing spiropiperidines and fused (condensed) piperidine systems. rsc.orgwhiterose.ac.uk

The synthesis of spiropiperidines often involves the formation of a new ring at the C-4 position of a pre-existing piperidine. rsc.orgdtic.mil For instance, intramolecular alkylation or reductive amination sequences starting from a suitably functionalized 4-piperidone can lead to the formation of a spirocyclic system. Similarly, condensed piperidines, such as tetrahydropyrido[4,3-d]pyrimidines, are often assembled by building a new ring onto the 4-piperidone core. nih.gov

The synthetic pathway, therefore, involves the initial conversion of 4-ethoxypiperidine hydrochloride hydrate into a 4-piperidone intermediate, which then serves as a versatile platform for a wide array of cyclization reactions to generate complex spiro and condensed heterocyclic systems.

Preparation of Piperidinones and Their Derivatives

The conversion of this compound into 4-piperidone derivatives is a key transformation that unlocks its broader potential in synthesis. This conversion is typically a two-step process. First, the ethyl ether at the C-4 position is cleaved under acidic conditions to yield the corresponding 4-hydroxypiperidine. Second, the resulting secondary alcohol is oxidized to a ketone, affording the 4-piperidone.

4-Piperidones are crucial intermediates in the synthesis of numerous biologically active molecules. dtic.milwikipedia.org They can undergo a wide range of chemical reactions, including serving as substrates in Mannich reactions, aldol (B89426) condensations, and as building blocks for the synthesis of 4-substituted piperidines via reactions with organometallic reagents. dtic.mil The hydrochloride hydrate form of 4-piperidone is a known stable precursor used in various synthetic applications, including as a starting material for potent analgesics. wikipedia.orgincb.org Therefore, this compound acts as a masked form of 4-piperidone, providing a stable and accessible entry point to this important class of intermediates.

Application in the Construction of Complex Organic Molecules

The structural features of this compound make it an attractive building block for the assembly of complex molecules with potential therapeutic applications.

As a Versatile Scaffold for Medicinal Chemistry Intermediates

In medicinal chemistry, a scaffold is a core molecular structure upon which various substituents are attached to create a library of compounds for biological screening. The 4-ethoxypiperidine unit serves as a non-planar, three-dimensional scaffold that can orient appended functional groups in specific spatial arrangements. This is critical for optimizing interactions with biological targets like enzymes and receptors. nih.gov

The utility of this scaffold is clearly demonstrated in the synthesis of inhibitors of complement factor B, a target for diseases involving the alternative complement pathway. In these syntheses, the 4-ethoxypiperidine core provides the necessary framework to correctly position larger aromatic and heterocyclic groups, such as pyridinyl and indolyl moieties, for effective biological activity. nih.govnih.gov The ethoxy group itself can contribute to binding affinity and modify physicochemical properties such as solubility and metabolic stability.

Role in the Synthesis of Pharmaceutical Precursors (e.g., Piperidinyl-indole derivatives)

This compound is a key intermediate in the multi-step synthesis of complex pharmaceutical precursors, particularly piperidinyl-indole derivatives. These derivatives are of significant interest due to their prevalence in molecules targeting a range of diseases.

A specific process has been detailed for preparing 4-((2S,4S)-(4-ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl))benzoic acid, a potent complement factor B inhibitor. nih.gov The synthesis starts with a protected 4-hydroxypiperidine which is first ethylated to give the 4-ethoxy derivative. This intermediate is then coupled with an indole (B1671886) fragment to construct the final piperidinyl-indole structure. This demonstrates the integral role of the 4-ethoxypiperidine moiety as a foundational building block in the convergent synthesis of a complex drug candidate.

Table 2: Application in Pharmaceutical Precursor Synthesis

| Pharmaceutical Precursor Target | Role of 4-Ethoxypiperidine Moiety | Therapeutic Area/Target |

| Piperidinyl-indole derivatives | Core scaffold providing specific stereochemistry and substitution pattern | Complement Factor B Inhibitors |

| (±)-methyl 5-(rel-(2S,4S)-4-ethoxypiperidin-2-yl)picolinate | Key intermediate in the synthesis of more complex molecules | Undisclosed Pharmaceutical Applications |

Reaction Mechanisms and Pathways Involving the Ethoxypiperidine Moiety in Synthesis

The reactivity of the 4-ethoxypiperidine moiety is primarily centered around the secondary amine of the piperidine ring and, to a lesser extent, the ether linkage. The nitrogen atom, being a nucleophile, readily participates in a variety of bond-forming reactions.

One of the most fundamental and widely utilized reactions is N-alkylation . This reaction involves the substitution of the hydrogen atom on the nitrogen with an alkyl or aryl group. The general mechanism proceeds via a nucleophilic attack of the piperidine nitrogen on an electrophilic carbon atom of an alkyl halide or a similar alkylating agent. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. Common bases include potassium carbonate or triethylamine. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed.

Another key reaction is N-acylation , where an acyl group is introduced onto the piperidine nitrogen. This is commonly achieved by reacting 4-ethoxypiperidine with an acyl chloride or an acid anhydride. The reaction mechanism involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). This reaction is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to act as a scavenger for the acid generated.

Reductive amination provides an alternative pathway for the N-alkylation of the 4-ethoxypiperidine core. This two-step, one-pot process involves the initial reaction of the piperidine with an aldehyde or a ketone to form an intermediate iminium ion. This electrophilic species is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to yield the N-alkylated product. This method is particularly useful for introducing more complex alkyl substituents.

While the ethoxy group itself is generally stable under many reaction conditions, it can participate in or influence certain transformations. For instance, in the presence of strong acids and high temperatures, ether cleavage can occur, leading to the formation of a 4-hydroxypiperidine derivative. This reaction typically proceeds through a protonated ether intermediate, which is then susceptible to nucleophilic attack by a halide ion or water.

The following table summarizes some of the key reaction pathways involving the 4-ethoxypiperidine moiety:

| Reaction Type | Reagents | Product Type | General Mechanism |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | N-Alkyl-4-ethoxypiperidine | Nucleophilic substitution (SN2) |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Triethylamine) | N-Acyl-4-ethoxypiperidine | Nucleophilic acyl substitution |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3) | N-Alkyl-4-ethoxypiperidine | Formation of iminium ion followed by reduction |

| Ether Cleavage | Strong acid (e.g., HBr, HI) | 4-Hydroxypiperidine derivative | Protonation of ether oxygen followed by nucleophilic attack |

Strategies for Functionalization and Derivatization of the Piperidine Ring

The derivatization of the 4-ethoxypiperidine ring is a key strategy for synthesizing new chemical entities with tailored properties. These strategies can be broadly categorized into functionalization at the nitrogen atom and functionalization of the carbon framework of the piperidine ring.

N-Functionalization is the most common and straightforward approach to derivatize the 4-ethoxypiperidine core. As discussed in the previous section, N-alkylation and N-acylation are primary methods. The choice of the alkyl or acyl group can significantly impact the biological activity and physicochemical properties of the resulting molecule. For instance, the introduction of aromatic or heteroaromatic rings through N-arylation reactions, often catalyzed by transition metals like copper or palladium, can lead to compounds with interesting pharmacological profiles.

C-H Functionalization of the piperidine ring represents a more advanced and powerful strategy for derivatization. This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. While challenging due to the relative inertness of C-H bonds, several methods have been developed for the functionalization of piperidines.

For a 4-substituted piperidine like 4-ethoxypiperidine, the C2, C3, and C4 positions are potential sites for functionalization. The regioselectivity of these reactions is often controlled by the directing effect of the nitrogen atom and the steric and electronic properties of the catalyst and reagents used. For example, rhodium-catalyzed C-H insertion reactions have been employed for the functionalization of piperidine derivatives. nih.govnih.gov The choice of the N-protecting group can also influence the site of functionalization.

A summary of functionalization strategies for the piperidine ring is presented in the table below:

| Functionalization Strategy | Position | Description | Example Reaction |

| N-Functionalization | Nitrogen | Introduction of alkyl, aryl, or acyl groups at the nitrogen atom. | N-alkylation with benzyl (B1604629) bromide. |

| C-H Functionalization | C2, C3, C4 | Direct conversion of C-H bonds to other functional groups. | Rhodium-catalyzed C-H arylation. nih.govnih.govacs.org |

| Ring Rearrangement | Ring atoms | Alteration of the piperidine ring structure. | Not commonly reported for 4-ethoxypiperidine. |

| Modification of the Ethoxy Group | C4 | Cleavage of the ether to a hydroxyl group for further functionalization. | Treatment with strong acid. |

The development of new and efficient methods for the functionalization and derivatization of the 4-ethoxypiperidine ring continues to be an active area of research. These strategies are crucial for expanding the chemical space accessible from this versatile building block and for the discovery of new molecules with potential applications in various fields of chemical and pharmaceutical research.

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Routes

The primary route for the synthesis of 4-ethoxypiperidine (B1589571) is the Williamson ether synthesis, starting from 4-hydroxypiperidine (B117109) and an ethylating agent. researchgate.netmasterorganicchemistry.com Another viable pathway is the catalytic hydrogenation of 4-ethoxypyridine (B3339012). asianpubs.orgnih.gov Future research is focused on optimizing these methods for higher yields, milder reaction conditions, and improved sustainability.

One promising avenue is the use of phase-transfer catalysts in the Williamson ether synthesis to enhance the reaction rate and yield. The development of more selective and reusable catalysts for the hydrogenation of the corresponding pyridine (B92270) derivative is also a key area of investigation. asianpubs.org Electrocatalytic hydrogenation, a greener alternative to traditional methods, presents an exciting possibility for the synthesis of 4-ethoxypiperidine, potentially reducing the reliance on high-pressure hydrogen gas and expensive metal catalysts. nih.gov

| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Potential Advantages |

| Williamson Ether Synthesis | 4-Hydroxypiperidine, Ethyl Halide/Sulfate | Strong Base (e.g., NaH), Phase-Transfer Catalyst | Versatility, well-established |

| Catalytic Hydrogenation | 4-Ethoxypyridine | Platinum(IV) oxide (PtO2), Rhodium on Carbon | High atom economy |

| Electrocatalytic Hydrogenation | 4-Ethoxypyridine | Carbon-supported Rhodium catalyst | Milder conditions, sustainable |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Structural and Mechanistic Insights

A thorough understanding of the three-dimensional structure and conformational dynamics of 4-ethoxypiperidine is crucial for predicting its reactivity and interactions. Advanced spectroscopic techniques, such as two-dimensional Nuclear Magnetic Resonance (2D-NMR) and high-resolution mass spectrometry (HRMS), are instrumental in this regard.

Future research will likely involve the use of advanced NMR techniques like NOESY and ROESY to elucidate the spatial relationships between protons and determine the preferred conformation of the piperidine (B6355638) ring. While experimental spectroscopic data for 4-ethoxypiperidine hydrochloride hydrate (B1144303) is not extensively published, the expected spectral characteristics can be inferred from related compounds. researchgate.netorganicchemistrydata.orgchemicalbook.comchemicalbook.com

Expected Spectroscopic Data for 4-Ethoxypiperidine:

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to the ethoxy group (a quartet and a triplet), and complex multiplets for the piperidine ring protons. The chemical shifts would be influenced by the solvent and the protonation state of the nitrogen. organicchemistrydata.orgchemicalbook.comchemicalbook.com |

| ¹³C NMR | Resonances for the two ethoxy carbons and the carbons of the piperidine ring. The carbon bearing the ethoxy group would appear further downfield. researchgate.net |

| Mass Spec. | The molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group or cleavage of the piperidine ring. researchgate.netresearchgate.netlibretexts.orgchemguide.co.uk |

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for complementing experimental data. researchgate.netchemrxiv.org DFT calculations can predict the stable conformers of 4-ethoxypiperidine, their relative energies, and theoretical spectroscopic data, providing deeper insights into its structural and electronic properties. researchgate.netresearchgate.netchemrxiv.org

Exploration of New Derivatization Strategies for Diverse Applications

The reactivity of the secondary amine in the piperidine ring and the potential for further functionalization of the ethoxy group open up avenues for creating a diverse library of derivatives. Derivatization can be employed to modulate the compound's physicochemical properties and biological activity.

One area of exploration is the N-alkylation or N-acylation of the piperidine nitrogen to introduce various functional groups. researchgate.netnih.gov For instance, the introduction of aromatic or heteroaromatic moieties could lead to compounds with interesting pharmacological profiles. researchgate.netnih.gov Another strategy involves the modification of the ethoxy group, although this is less common.

A notable application of derivatization is in analytical chemistry, where tagging with a high proton affinity group like N-(4-aminophenyl)piperidine can significantly enhance detection sensitivity in techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov This highlights the potential for developing novel analytical methods for compounds containing the 4-ethoxypiperidine scaffold.

Investigations into the Compound's Role in Catalyst Development or Advanced Materials (if applicable)

Future research could explore the use of 4-ethoxypiperidine and its derivatives as ligands in cross-coupling reactions or asymmetric catalysis. The ethoxy group could influence the solubility and electronic properties of the resulting metal complexes.

In the realm of advanced materials, piperidine-containing polymers have been investigated for various applications. nih.gov The ability of the nitrogen atom to be protonated or functionalized makes it a candidate for the development of pH-responsive materials or functional polymers. The incorporation of 4-ethoxypiperidine into polymer chains could impart specific properties related to its ether linkage and basic nitrogen atom. Further research is needed to explore its potential as a monomer or a modifying agent in the synthesis of novel polymeric materials.

Q & A

Q. What established synthetic routes are effective for preparing 4-Ethoxypiperidine hydrochloride hydrate, and how are catalysts optimized?

A catalytic three-component coupling method involving aldehydes, alkynes, and 4-piperidone hydrochloride hydrate is a key route. This reaction achieves high enantioselectivity through chiral catalysts (e.g., transition-metal complexes or organocatalysts). Optimization involves screening solvents (e.g., THF or DCM), reaction temperatures (typically 25–60°C), and catalyst loadings (0.5–5 mol%) to maximize yield and purity .

Q. How is the hydrate form of 4-Ethoxypiperidine hydrochloride confirmed experimentally?

Hydrate classification (e.g., isolated, channel, or ion-coordinated) is determined via X-ray crystallography (CCDC reference codes) and thermal analysis. Techniques include:

- Thermogravimetric Analysis (TGA): Measures weight loss upon dehydration (e.g., ~5–10% mass loss at 80–120°C).

- Differential Scanning Calorimetry (DSC): Identifies endothermic peaks corresponding to hydrate decomposition .

Q. What analytical methods ensure purity and structural integrity of this compound?

- HPLC: Uses a C18 column with UV detection (λ = 210–254 nm) and mobile phases like acetonitrile/water (0.1% TFA). Pharmacopeial standards (e.g., USP) validate retention times and impurity profiles .

- Colorimetric Assays: Compare sample solutions with reference standards using copper sulfate and ammonia to detect piperidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Discrepancies often arise from hydrate morphology (e.g., patchy vs. homogeneous distribution). Methodological solutions include:

- Controlled Humidity Chambers: Maintain consistent water activity (e.g., 0.3–0.9 aw) during stability testing.

- Microscopy (SEM/TEM): Visualize hydrate distribution in the solid state to correlate morphology with decomposition kinetics .

Q. What advanced techniques quantify hydrate content and hydration/dehydration dynamics?

- Dynamic Vapor Sorption (DVS): Measures water uptake/loss isotherms to model hydrate stability.

- Solid-State NMR (ssNMR): Probes hydrogen bonding and water molecule coordination within the crystal lattice .

Q. How should experiments be designed to study reactivity while preserving the hydrate form?

- Inert Atmosphere Gloveboxes: Prevent unintended dehydration during reactions.

- Real-Time Monitoring: Use in-situ FTIR or Raman spectroscopy to track hydrate integrity under varying conditions (e.g., solvent polarity, temperature) .

Methodological Considerations Table

| Parameter | Technique | Key Observations/Challenges | References |

|---|---|---|---|

| Hydrate Classification | X-ray Crystallography | Distinguishes isolated vs. channel hydrates | |

| Thermal Stability | TGA/DSC | Dehydration peaks shift with morphology | |

| Reactivity in Solution | In-situ Spectroscopy | Hydrate decomposition alters reaction pathways | |

| Purity Validation | HPLC vs. Colorimetric Assays | HPLC detects trace impurities; colorimetry is rapid but less specific |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.